Lasofoxifene Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Sulfato de Lasofoxifeno es un modulador selectivo del receptor de estrógeno (SERM) no esteroideo comercializado bajo la marca Fablyn. Se utiliza principalmente para la prevención y el tratamiento de la osteoporosis y la atrofia vaginal en mujeres posmenopáusicas. El Sulfato de Lasofoxifeno ha mostrado una promesa significativa en la reducción de la incidencia de cáncer de mama positivo al receptor de estrógeno .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Lasofoxifeno implica una reacción de acoplamiento de tres componentes mediada por un ácido de Lewis. La reacción incluye 4-pivaloiloxibenzaldehído, cinamiltrimetilsilano y anisol en presencia de tetracloruro de hafnio (HfCl4). Esta reacción de acoplamiento en un solo recipiente produce un intermedio 3,4,4-triaril-1-buteno, que se somete a yodocarbociclización y posterior eliminación de yoduro de hidrógeno para formar la parte olefínica. La migración del doble enlace da como resultado la formación de Lasofoxifeno .

Métodos de Producción Industrial

La producción industrial de Sulfato de Lasofoxifeno sigue rutas sintéticas similares, pero a mayor escala, asegurando un alto rendimiento y pureza. El proceso implica un control estricto de las condiciones de reacción y los pasos de purificación para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Sulfato de Lasofoxifeno se somete a varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El Sulfato de Lasofoxifeno tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los moduladores selectivos del receptor de estrógeno.

Biología: Se investiga por sus efectos sobre los receptores de estrógeno en varios tejidos.

Medicina: Se utiliza en ensayos clínicos para la prevención y el tratamiento de la osteoporosis, la atrofia vaginal y el cáncer de mama.

Industria: Se emplea en el desarrollo de nuevos fármacos dirigidos a los receptores de estrógeno

Mecanismo De Acción

El Sulfato de Lasofoxifeno ejerce sus efectos uniéndose selectivamente a los receptores de estrógeno (ERα y ERβ) con alta afinidad. Imita los efectos positivos del estrógeno sobre el hueso al reducir la producción y la vida útil de los osteoclastos a través del sistema ligando NF-kappaB (RANKL) / RANK / osteoprotegerina. También estimula la actividad de los osteoblastos, promoviendo la formación ósea .

Comparación Con Compuestos Similares

Compuestos Similares

Tamoxifeno: Otro SERM utilizado en el tratamiento del cáncer de mama.

Raloxifeno: Utilizado para la prevención y el tratamiento de la osteoporosis y el cáncer de mama.

Nafoxidina: Similar en estructura y función a Lasofoxifeno

Singularidad

El Sulfato de Lasofoxifeno se destaca por su mayor afinidad por los receptores de estrógeno y su reducción significativa en la incidencia de cáncer de mama en comparación con otros SERM. También tiene una mejor biodisponibilidad oral, lo que lo hace más efectivo en aplicaciones clínicas .

Propiedades

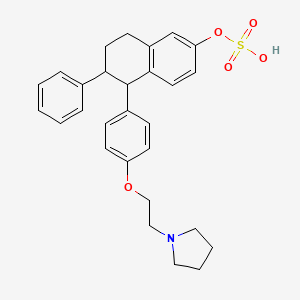

Fórmula molecular |

C28H31NO5S |

|---|---|

Peso molecular |

493.6 g/mol |

Nombre IUPAC |

[6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate |

InChI |

InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32) |

Clave InChI |

NXQINUGCNDMKEW-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.